5-(Dimethylamino)amylamine HCl
Description
Contextualization of Alkyl Diamines in Synthetic Chemistry
Alkyl diamines, which feature two amino groups separated by an alkyl chain, are particularly significant structural motifs found in many biologically active molecules and are crucial intermediates in organic synthesis. researchgate.netrsc.org The presence of two nucleophilic nitrogen atoms allows for the construction of complex molecular architectures, including heterocycles and polymers. researchgate.net Vicinal diamines (1,2-diamines) and 1,3-diamines are especially prevalent in bioactive compounds and serve as valuable ligands in catalysis. researchgate.netrsc.orgresearchgate.net The synthesis of these diamines has seen significant advancements, with methods like olefin diamination and Mannich-type reactions being prominent. rsc.org
Overview of Amine Derivatives in Contemporary Scientific Inquiry
The study of amine derivatives is a dynamic area of research. Scientists are continuously exploring new applications for these compounds. For instance, amine derivatives are being investigated for their potential in carbon capture technologies, where they can be used to scrub CO2 from flue gases. mdpi.comarxiv.orgacs.orgplos.org In materials science, alkyl diamines are used to modify the properties of conductive polymers. acs.org Furthermore, the development of novel amine-based catalysts remains a key focus, with applications in asymmetric synthesis and other fine chemical production processes. researchgate.net The inherent reactivity of the amine group also makes these derivatives valuable in the synthesis of pharmaceuticals and agrochemicals. researcher.lifenih.gov
Research Trajectories for Novel Amine-Based Architectures
Current research is focused on developing more efficient and selective methods for synthesizing complex amines. Transition-metal-catalyzed reactions, such as hydroamination, are at the forefront of these efforts, offering atom-economical routes to secondary and tertiary amines. acs.org Another significant trend is the development of generative models and computational methods to accelerate the discovery of new amine solvents with optimized properties for specific applications, such as CO2 capture. arxiv.org The creation of chiral amines for use as resolving agents in NMR spectroscopy and as catalysts in asymmetric reactions is also an active area of investigation. researchgate.netmdpi.com Researchers are also exploring the synthesis of unsymmetrical diamines, which present unique synthetic challenges but offer access to a wider range of molecular structures. rsc.org
Chemical Profile of 5-(Dimethylamino)amylamine (B1598575) HCl
5-(Dimethylamino)amylamine HCl, also known as N,N-Dimethyl-1,5-pentanediamine hydrochloride, is a substituted aliphatic diamine. chembk.comscbt.comchemicalbook.com It possesses both a primary and a tertiary amine group, making it a versatile building block in chemical synthesis.
Interactive Data Table: Physicochemical Properties of 5-(Dimethylamino)amylamine
| Property | Value | Source |
| Molecular Formula | C7H18N2 | chembk.comscbt.comsigmaaldrich.com |
| Molecular Weight | 130.23 g/mol | scbt.comsigmaaldrich.comnih.gov |
| Boiling Point | 174ºC at 760 mmHg (for free base) | chemsrc.com |
| Density | 0.840 ± 0.06 g/cm³ (Predicted) | chembk.com |
| pKa | 10.59 ± 0.10 (Predicted) | chembk.comchemicalbook.com |
| Form | Solid (for HCl salt), Liquid (for free base) | chemicalbook.comsigmaaldrich.comcymitquimica.com |
| CAS Number | 3209-46-9 | chembk.comscbt.comcymitquimica.com |
Synthesis and Reactivity
The synthesis of 5-(Dimethylamino)amylamine can be achieved through various routes. One reported method involves the amination of valeraldehyde (B50692) using excess dimethylamine (B145610) and hydrochloric acid. chembk.comchembk.com Another general approach for creating similar aliphatic amines is through the nucleophilic substitution reaction between a halogenoalkane and ammonia (B1221849) or an amine. studymind.co.ukcognitoedu.org For instance, reacting a dihalogenated pentane (B18724) with dimethylamine could potentially yield the target compound. Reductive amination of carbonyl compounds is another widely used method for amine synthesis. libretexts.org
The reactivity of 5-(Dimethylamino)amylamine is characterized by its two amine groups. The primary amine can undergo reactions typical of its class, such as alkylation and acylation. smolecule.com The tertiary amine also possesses a lone pair of electrons and can participate in acid-base reactions and form coordination complexes with metal ions. smolecule.com
Research Applications
The unique structure of 5-(Dimethylamino)amylamine lends itself to several areas of chemical research. It can be used as a scrubbing solvent for the removal of acid gases from fuel and synthesis gas. chemicalbook.com Additionally, it has applications in analytical chemistry, where it can be used to label peptides with tertiary amines to enhance their analysis by mass spectrometry. chemicalbook.com Its bifunctional nature also makes it a valuable intermediate in the synthesis of more complex molecules, including biologically active compounds and corrosion inhibitors. chembk.comchembk.comrsc.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
N',N'-dimethylpentane-1,5-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.ClH/c1-9(2)7-5-3-4-6-8;/h3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWAIRVWJMWLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry and Metal Complexation Studies
Ligand Design Principles Involving Substituted Amines
The design of ligands is a cornerstone of coordination chemistry, influencing the stability, reactivity, and geometry of metal complexes. Substituted amines, particularly diamines, are a versatile class of ligands. The presence of two nitrogen donor atoms allows for the formation of stable chelate rings with metal ions. Key principles in their design include the length of the carbon chain separating the amine groups, which dictates the size and stability of the resulting chelate ring (with five- and six-membered rings being generally the most stable), and the nature of the substituents on the nitrogen atoms, which affects the steric hindrance and the basicity (and thus donor strength) of the ligand. In the case of 5-(Dimethylamino)amylamine (B1598575), the pentyl (five-carbon) chain between the primary amine and the tertiary dimethylamino group would be expected to allow for flexible coordination.
Investigation of 5-(Dimethylamino)amylamine HCl as a Bidentate or Monodentate Ligand
The compound 5-(Dimethylamino)amylamine possesses two potential donor sites: the primary amine (-NH₂) and the tertiary amine (-N(CH₃)₂). This structure allows it to theoretically act as a bidentate ligand, forming a stable seven-membered chelate ring with a metal ion. Alternatively, it could coordinate as a monodentate ligand through either the primary or the tertiary nitrogen, particularly if steric hindrance or the geometric preference of the metal ion disfavors chelation. The hydrochloride form implies that one or both of the amine groups are protonated, which would necessitate deprotonation before coordination can occur. Without experimental studies, it is impossible to definitively state its preferred coordination mode.
Transition Metal Complexes
Transition metals are well-known to form a vast array of complexes with amine ligands. The d-orbitals of transition metals can accept the lone pair of electrons from the nitrogen atoms, forming coordinate covalent bonds. The geometry and magnetic properties of such complexes would depend on the specific metal ion, its oxidation state, and whether the ligand binds in a monodentate or bidentate fashion. However, no specific complexes of 5-(Dimethylamino)amylamine with transition metals have been reported in the literature.
Lanthanide and Actinide Coordination
Lanthanide and actinide ions are typically harder acids than transition metals and prefer to coordinate with hard donor atoms like oxygen. However, coordination with nitrogen donors is also known. These large ions have high coordination numbers, and a flexible ligand like 5-(Dimethylamino)amylamine could potentially occupy multiple coordination sites. Research on related diamine ligands suggests that the nature of the anion and solvent plays a crucial role in the formation and structure of lanthanide complexes. There is no available data on the coordination of this compound with lanthanides or actinides.
Main Group Element Interactions
Main group elements can also form coordination compounds. The interaction would likely involve the Lewis acidic metal center and the Lewis basic nitrogen atoms of the amine. Cooperative effects, where an alkali metal is used in conjunction with a main group element like zinc, have been studied with other diamines, but not with this compound.
Chelation Effects and Coordination Geometries
When a ligand binds to a metal ion through more than one donor atom, it is known as chelation. This process is entropically favorable and generally leads to more stable complexes compared to those formed with analogous monodentate ligands (the chelate effect). If 5-(Dimethylamino)amylamine were to act as a bidentate ligand, the resulting complex would benefit from this enhanced stability. The coordination geometry (e.g., octahedral, square planar, tetrahedral) would be dictated by the electronic configuration of the metal ion and the steric profile of the ligand. Without synthesized and characterized complexes, any discussion of coordination geometries remains theoretical.
Spectroscopic Characterization of Metal-Amine Adducts
The formation of metal-amine complexes is typically confirmed and studied using various spectroscopic techniques.
Infrared (IR) Spectroscopy: Coordination of the amine groups to a metal ion would result in a shift of the N-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons near the nitrogen atoms would be affected upon complexation.
UV-Visible Spectroscopy: For transition metal complexes, the d-d electronic transitions can provide information about the coordination environment and geometry of the metal ion.
As no metal adducts of this compound have been reported, there is no spectroscopic data to present or analyze.
Coordination Chemistry and Metal Complexation of 5-(Dimethylamino)amylamine
While specific research on the coordination chemistry of 5-(Dimethylamino)amylamine is not extensively documented in publicly available literature, its structural motifs—a primary amine and a tertiary amine separated by a five-carbon chain—suggest a versatile role as a chelating ligand in inorganic chemistry. The presence of two nitrogen donor atoms allows it to form stable complexes with a variety of metal ions. The flexible pentyl chain would enable the formation of a seven-membered chelate ring, which, while less common than five- or six-membered rings, can be readily accommodated by many metal centers.
To provide a comprehensive overview of its potential coordination behavior, this article will draw upon established principles and detailed findings from studies on structurally analogous N,N-dialkyl-α,ω-diaminoalkanes. These related ligands, such as N,N-dimethylethylenediamine (dmen) and N,N-dimethyl-1,3-propanediamine, offer valuable insights into the spectroscopic and crystallographic properties that can be anticipated for complexes of 5-(Dimethylamino)amylamine.
The coordination of 5-(Dimethylamino)amylamine to a metal center would primarily occur through the lone pairs of electrons on the nitrogen atoms of both the primary and tertiary amine groups. The HCl salt would first need to be neutralized to free the amine groups for coordination. As a bidentate ligand, it can form a chelate ring with a single metal ion. The nature of the resulting metal complexes, including their geometry and stability, would be influenced by the specific metal ion, its oxidation state, the counter-anion, and the solvent system used.
NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. For a complex of 5-(Dimethylamino)amylamine, both ¹H and ¹³C NMR would provide significant structural information.
¹H NMR Spectroscopy: Upon coordination to a diamagnetic metal center (e.g., Zn(II), Cd(II), or Pd(II)), the proton resonances of the 5-(Dimethylamino)amylamine ligand are expected to shift. The protons on the carbon atoms adjacent to the nitrogen atoms (α-protons) would be most affected. orientjchem.org For instance, in palladium(II) complexes with N,N-dimethylethylenediamine (dmen), the CH₂ protons of the ligand show distinct shifts upon coordination. orientjchem.org Similarly, for a 5-(Dimethylamino)amylamine complex, the N-H protons of the primary amine would likely broaden or disappear upon deuteration, confirming their presence. The chemical shifts of the N-methyl protons and the methylene (B1212753) groups of the pentyl chain would also be altered, providing information about the conformation of the chelate ring in solution. orientjchem.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show corresponding shifts in the carbon resonances upon complexation. The carbons bonded to the nitrogen atoms would experience the most significant changes. Studies on cobalt(III) complexes with related diamine ligands have demonstrated the utility of ¹³C NMR in distinguishing between different isomers and conformations. acs.org
Table 1: Representative ¹H NMR Data for a Diamagnetic Metal Complex of a Diamine Ligand Data is hypothetical and based on analogous systems.
| Proton Assignment | Free Ligand (ppm) | Complex (ppm) | Shift (Δδ) |
|---|---|---|---|
| N(CH₃)₂ | 2.2-2.3 | 2.5-2.8 | +0.3 to +0.5 |
| N-CH₂- | 2.4-2.6 | 2.8-3.2 | +0.4 to +0.6 |
| -CH₂- (adjacent to primary amine) | 2.7-2.9 | 3.0-3.4 | +0.3 to +0.5 |
| -CH₂- (pentyl chain) | 1.3-1.7 | 1.5-2.0 | +0.2 to +0.3 |
This interactive table is based on expected shifts from literature on similar ligands.
Vibrational spectroscopy is instrumental in confirming the coordination of the amine groups to the metal center.
Infrared (IR) Spectroscopy: In the IR spectrum of free 5-(Dimethylamino)amylamine, the N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. Upon coordination, these bands are expected to shift to lower frequencies due to the weakening of the N-H bonds. Furthermore, new bands at lower frequencies (typically 400-600 cm⁻¹) corresponding to the metal-nitrogen (M-N) stretching vibrations would appear, providing direct evidence of coordination. samipubco.comlupinepublishers.com For example, in copper(II) and palladium(II) complexes with similar diamine ligands, M-N stretching bands have been identified in this region. orientjchem.orgsamipubco.com
Raman Spectroscopy: Raman spectroscopy can complement IR data, particularly for identifying M-N vibrations. In some cases, symmetric M-N stretching modes that are weak in the IR spectrum may be strong in the Raman spectrum.
Table 2: Typical IR Frequencies for a Diamine Ligand and its Metal Complex Frequencies are representative and based on published data for analogous complexes.
| Vibrational Mode | Free Ligand (cm⁻¹) | Complex (cm⁻¹) |
|---|---|---|
| ν(N-H) | 3300-3500 | 3100-3300 |
| δ(N-H) | 1590-1650 | 1550-1610 |
| ν(C-N) | 1000-1250 | 1000-1250 (shifted) |
This interactive table illustrates expected shifts upon complexation.
For complexes with transition metals having partially filled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), UV-Vis spectroscopy can provide information about the electronic structure and geometry of the coordination environment.
The spectra of such complexes are typically characterized by two types of electronic transitions:
d-d Transitions: These occur between the d-orbitals of the metal ion and are usually observed as weak, broad bands in the visible region of the spectrum. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). For instance, copper(II) complexes with N,N'-dimethylethane-1,2-diamine often exhibit a broad band in the 630-700 nm region, which is characteristic of d-d transitions. samipubco.comresearchgate.net
Charge Transfer (CT) Transitions: These are more intense and occur at higher energies (UV region). They involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). For complexes of 5-(Dimethylamino)amylamine, LMCT bands from the nitrogen lone pairs to the metal d-orbitals would be expected. biointerfaceresearch.com
A study on a copper complex with a related N,N-dimethyl-N'-(1-pyridinylmethylidene)propane-1,3-diamine ligand showed absorption bands at 206 and 286 nm, attributed to π-π* and n-π* transitions, respectively, and a weak, broad band in the 630-700 nm region corresponding to d-d transitions. samipubco.com
Single-crystal X-ray diffraction provides the most definitive structural information for solid-state complexes. While no crystal structures of 5-(Dimethylamino)amylamine complexes are reported, analysis of complexes with analogous ligands like N,N-dimethylethylenediamine (dmen) and 2,2-dimethyl-1,3-diaminopropane (dmpd) allows for predictions of key structural features.
A crystal structure of a 5-(Dimethylamino)amylamine complex would reveal:
Coordination Geometry: The precise arrangement of the ligand and any other co-ligands or solvent molecules around the metal center (e.g., distorted octahedral, square pyramidal).
Bond Lengths and Angles: The M-N bond lengths for the primary and tertiary amines, which might differ due to steric and electronic effects. The bond angles within the chelate ring would indicate the degree of strain.
Conformation: The conformation of the seven-membered chelate ring (e.g., boat, chair, or twist-chair).
Supramolecular Interactions: The role of hydrogen bonding involving the primary amine group and intermolecular interactions in the crystal packing. researchgate.net
For example, the crystal structure of [Cu(dmpd)Cl₂] revealed a six-coordinate copper cation with a distorted tetragonal bipyramidal geometry. doi.org Similarly, copper(II) complexes with dmen have been shown to adopt tetragonally elongated octahedral geometries. tandfonline.com Stereochemically labile copper and zinc complexes with N,N'-dimethylethylenediamine have also been studied, demonstrating the formation of chiral covalent networks. nih.gov
Table 3: Representative X-ray Crystallographic Data for a Metal Complex with a Diamine Ligand Data is hypothetical and based on analogous systems.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | doi.org |
| Space Group | P2₁/c | doi.org |
| M-N (primary amine) Bond Length | 2.0 - 2.2 Å | tandfonline.com |
| M-N (tertiary amine) Bond Length | 2.1 - 2.3 Å | tandfonline.com |
This interactive table provides expected crystallographic parameters based on similar reported structures.
Catalysis and Organocatalysis Applications
Amine-Based Catalysts in Organic Transformations
Amine-based organocatalysts have become indispensable tools in modern organic synthesis. These metal-free catalysts are valued for their lower toxicity, ready availability, and stability compared to many organometallic counterparts. They operate through various mechanisms, most commonly by forming nucleophilic enamines or electrophilic iminium ions as key intermediates. beilstein-journals.orgd-nb.info Primary, secondary, and tertiary amines each exhibit distinct modes of action. Primary amines, for instance, react with carbonyl compounds to generate enamines, which can then participate in a wide range of carbon-carbon bond-forming reactions, including aldol (B89426) and Michael additions. beilstein-journals.org The presence of more than one amine group within a single molecule, as in diamines, can lead to cooperative or bifunctional catalysis, enhancing both reactivity and selectivity. nii.ac.jp
5-(Dimethylamino)amylamine (B1598575) HCl as a Lewis Base Catalyst
5-(Dimethylamino)amylamine possesses two distinct functional groups capable of acting as Lewis bases: the primary amine (-NH2) and the tertiary amine (-N(CH3)2). A Lewis base is defined as an electron-pair donor. In a catalytic cycle, the primary amine is generally considered the more reactive nucleophile for forming an enamine intermediate with a ketone or aldehyde substrate. acs.org The tertiary amine, while also a Lewis base, plays a crucial role as a proton shuttle or as a basic site that can deprotonate acidic species in the reaction medium, thereby facilitating catalyst turnover. nii.ac.jpacs.org
In the context of Lewis base catalysis, the amine catalyst activates a substrate by donating a pair of electrons. sioc.ac.cn For example, in acylation reactions, a tertiary amine can act as a nucleophilic catalyst by attacking an acylating agent to form a highly reactive acylammonium intermediate. princeton.edu While the primary amine of 5-(Dimethylamino)amylamine would preferentially engage in enamine formation, the tertiary amine moiety could potentially engage in other Lewis base-catalyzed transformations, or more likely, act in concert with the primary amine to optimize the catalytic environment. Research on other primary-tertiary diamines has shown that both amine groups are often essential for high catalytic activity, highlighting a cooperative effect. d-nb.info
Role in Chiral Catalysis (if applicable to derivatives)
The parent compound, 5-(Dimethylamino)amylamine, is achiral and therefore cannot be used directly as a catalyst for asymmetric synthesis to induce enantioselectivity. However, it serves as a valuable scaffold for the synthesis of chiral derivatives. By starting from naturally occurring chiral precursors, such as amino acids, it is possible to synthesize chiral primary-tertiary diamines that are highly effective organocatalysts for asymmetric reactions. beilstein-journals.orgd-nb.info
Table 1: Asymmetric Michael Addition Catalyzed by a Chiral Primary-Tertiary Diamine Catalyst (Analogue to 5-(Dimethylamino)amylamine structure) Data sourced from a study on a structurally related chiral catalyst. d-nb.info
| Entry | Ketone | Acceptor | Yield (%) | ee (%) |
| 1 | Acetone | Isatylidenemalononitrile | 93 | 99 |
| 2 | Cyclohexanone | Isatylidenemalononitrile | 90 | 98 |
| 3 | Acetone | N-Benzyl Isatylidenemalononitrile | 92 | 99 |
| 4 | Cyclopentanone | N-Benzyl Isatylidenemalononitrile | 89 | 97 |
This demonstrates that if a chiral center were incorporated into the backbone of 5-(Dimethylamino)amylamine, the resulting derivative would have significant potential as a chiral organocatalyst.
Heterogeneous Catalysis Incorporating Amine Moieties
Immobilizing organocatalysts onto solid supports is a key strategy in green chemistry, as it simplifies catalyst separation from the product, allows for catalyst recycling, and facilitates continuous flow processes. Amine moieties are readily grafted onto solid supports like silica (B1680970), polystyrene, or other polymers. chemsrc.com
While no specific studies report the immobilization of 5-(Dimethylamino)amylamine HCl, the principles for doing so are well-established. The primary amine group provides a reactive handle for covalent attachment to a functionalized support. For example, it could be reacted with a resin bearing electrophilic groups. Once immobilized, the catalyst would retain its fundamental catalytic properties, with the tertiary amine and the tethered primary amine working in concert. The porous nature and surface properties of the support material can also influence the catalyst's activity and selectivity. beilstein-journals.org
Reaction Mechanism Elucidation in Catalytic Cycles
The most probable catalytic cycle for a primary-tertiary diamine like 5-(Dimethylamino)amylamine in reactions involving carbonyl compounds (e.g., aldol or Michael reactions) follows the enamine-iminium pathway.
Enamine Formation: The primary amine of the catalyst reacts with a carbonyl group of the substrate (e.g., a ketone) to form a nucleophilic enamine intermediate after the loss of a water molecule. acs.org
Nucleophilic Attack: The enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction or a Michael acceptor). beilstein-journals.org This is often the key carbon-carbon bond-forming step. The tertiary amine within the catalyst can play a crucial role here by acting as an internal base, activating the electrophile, or controlling the transition state geometry through non-covalent interactions. nii.ac.jp
Iminium Formation and Hydrolysis: After the nucleophilic attack, the resulting intermediate is an iminium ion. d-nb.info
Catalyst Regeneration: The iminium ion is hydrolyzed by water present in the medium, releasing the final product and regenerating the primary amine of the catalyst, which can then enter a new catalytic cycle. d-nb.info
Studies on 1,3-diamines suggest a cooperative mechanism where the primary amine forms the enamine while the tertiary amine, in its protonated state, acts as a Brønsted acid to activate the electrophile, guiding its approach and enhancing stereoselectivity in chiral systems. nii.ac.jpacs.org This bifunctional activation is a hallmark of the efficiency of primary-tertiary diamine catalysts.
Materials Science and Polymer Chemistry Applications
Amine Functionalization in Polymer Synthesis
Amine functionalization is a critical process in polymer chemistry, imparting specific properties to the resulting materials. Amines can be introduced as pendant groups or as part of the main polymer chain. The presence of amine groups can enhance adhesion, improve dyeability, provide sites for further chemical reactions, and influence the surface properties of polymers.
5-(Dimethylamino)amylamine (B1598575), with its primary amine, can be readily incorporated into polymer backbones through reactions with monomers like dianhydrides or diacyl chlorides. vt.eduyoutube.com The tertiary amine group, while generally less reactive in polymerization, can act as an internal catalyst or a site for post-polymerization modifications. polymerinnovationblog.com
Role of 5-(Dimethylamino)amylamine HCl as a Polymer Building Block or Cross-linking Agent
The structure of 5-(Dimethylamino)amylamine, featuring two amine groups, allows it to function as both a linear chain extender and a cross-linking agent, depending on the reaction conditions and the other monomers involved. Cross-linking is a crucial process that connects polymer chains, forming a three-dimensional network that enhances the mechanical strength, thermal stability, and chemical resistance of the material. cardiff.ac.ukgoogle.com
In the synthesis of polyureas and polyurethanes, diamines react with diisocyanates. mdpi.comgoogle.comgoogle.com The primary amine of 5-(Dimethylamino)amylamine can react with an isocyanate group to form a urea (B33335) linkage, contributing to the polymer backbone. mdpi.com The tertiary amine can potentially catalyze the reaction between isocyanates and alcohols (in polyurethane synthesis) or amines. Hybrid polyurea-polyurethane systems are also an area of active research, where the properties of both polymer types are combined. nih.gov
Table 1: Reactivity of Amines in Polyurea Synthesis
| Amine Type | Reactivity with Isocyanates | Resulting Linkage |
|---|---|---|
| Primary Amine | High | Urea |
| Secondary Amine | Moderate | Urea |
This table provides a general overview of amine reactivity in polyurea formation.
Epoxy resins require a curing agent, or hardener, to transform from a liquid or low-melting solid into a hard, thermoset material. sinocurechem.com Amine-based curing agents are widely used due to their reactivity with the epoxy groups of the resin. polymerinnovationblog.comthreebond.co.jpresearchgate.net The active hydrogens on the primary amine of 5-(Dimethylamino)amylamine can open the epoxy ring, initiating the cross-linking process. polymerinnovationblog.com The tertiary amine group can act as an accelerator for the curing reaction, promoting the polymerization of epoxy groups. polymerinnovationblog.comthreebond.co.jp
The general mechanism involves the primary amine reacting with two epoxy groups, and the resulting secondary amine can react with another epoxy group, leading to a cross-linked network. threebond.co.jp The efficiency of curing and the final properties of the cured resin depend on factors like the amine hydrogen equivalent weight (AHEW) of the curing agent and the stoichiometry of the resin-hardener mixture. polymerinnovationblog.com
Table 2: Classification of Amine Curing Agents for Epoxy Resins
| Amine Type | Curing Characteristics | Typical Applications |
|---|---|---|
| Aliphatic Amines | Fast cure at room temperature. sinocurechem.com | Coatings, adhesives, castings. threebond.co.jp |
| Cycloaliphatic Amines | Good balance of properties. sinocurechem.com | Flooring, composites. |
| Aromatic Amines | High heat and chemical resistance. sinocurechem.com | High-performance composites, electrical laminates. |
This table categorizes common amine curing agents and their general characteristics.
Polyamides and polyimides are high-performance polymers known for their excellent thermal and mechanical properties. ncl.res.inwm.edu Polyamides are typically synthesized by the condensation reaction of a diamine with a dicarboxylic acid or its derivative, such as a diacyl chloride. youtube.com 5-(Dimethylamino)amylamine can serve as the diamine monomer, reacting with a diacid to form amide linkages. youtube.com
Polyimides are often prepared in a two-step process where a diamine reacts with a dianhydride to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. vt.edupageplace.de The primary amine of 5-(Dimethylamino)amylamine would participate in this initial reaction with the dianhydride. vt.edu The incorporation of flexible side chains, such as the one present in 5-(Dimethylamino)amylamine, can improve the processability of otherwise rigid polyimides. ncl.res.in
Surface Modification and Coating Technologies
The surface properties of materials can be tailored for specific applications through various modification techniques. The amine groups of 5-(Dimethylamino)amylamine make it a candidate for surface functionalization. For instance, it could be grafted onto surfaces containing reactive groups like epoxides or carboxylic acids. This can alter the surface energy, hydrophilicity, and adhesion characteristics of the material. utm.mygoogle.com.na In coating technologies, such functionalization can improve the compatibility between the substrate and the coating, leading to enhanced durability and performance.
Development of Advanced Polymer Scaffolds
Polymer scaffolds are crucial in fields like tissue engineering and regenerative medicine, providing a temporary structure for cell growth and tissue formation. nih.gov The properties of these scaffolds, such as biodegradability, biocompatibility, and mechanical strength, are critical for their function. Amino acids and other amine-containing molecules are often used as building blocks for these scaffolds due to their biocompatibility. mdpi.com While direct research on this compound in this specific application is limited in the provided search results, its diamine nature suggests potential as a cross-linker or a monomer in the synthesis of degradable polymers for scaffold fabrication. mdpi.comrsc.org The design of such scaffolds often involves creating a porous structure with specific chemical cues to guide cellular behavior. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-(Dimethylamino)amylamine |
| Polyurethane |
| Polyurea |
| Epoxy Resin |
| Polyamide |
| Polyimide |
| Diisocyanate |
| Dianhydride |
| Diacyl chloride |
| Dicarboxylic acid |
Integration into Adsorbent Materials for Environmental Applications
There is currently no available research or data on the integration of this compound into adsorbent materials for environmental applications.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its chemical behavior. These calculations, often employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, can determine the distribution of electrons within the 5-(Dimethylamino)amylamine (B1598575) dication (the protonated form present in the HCl salt).
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. For aliphatic amines, the HOMO is typically localized on the nitrogen atoms, indicating their nucleophilic character. iscience.in
Furthermore, quantum chemical calculations can provide insights into the charge distribution across the molecule through population analysis methods. This is particularly relevant for the dicationic form of 5-(Dimethylamino)amylamine, where the positive charges on the nitrogen atoms influence its interactions with its environment. The protonation of aliphatic amines leads to a decrease in their corrosion inhibition efficiency, a phenomenon that can be explained by changes in the electronic structure. mdpi.com
Table 1: Hypothetical Electronic Properties of 5-(Dimethylamino)amylamine Dication
| Property | Calculated Value | Method |
| HOMO Energy | -8.5 eV | HF/6-31G |
| LUMO Energy | 1.5 eV | HF/6-31G |
| HOMO-LUMO Gap | 10.0 eV | HF/6-31G |
| Dipole Moment | 5.2 D | HF/6-31G |
Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar aliphatic diamines.
Density Functional Theory (DFT) Studies of Molecular Conformations
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. nih.govacs.org For a flexible molecule like 5-(Dimethylamino)amylamine, DFT is invaluable for exploring its conformational landscape. The pentyl chain allows for numerous rotational isomers (conformers), each with a distinct energy and geometry.
By performing a conformational search using DFT, the most stable conformers in the gas phase and in solution can be identified. nih.gov This is crucial as the biological or chemical activity of a molecule is often dependent on its three-dimensional shape. For aliphatic diamines, intramolecular hydrogen bonding can play a significant role in determining the preferred conformation, especially when considering the protonated forms in the HCl salt. acs.org
DFT calculations can also be used to predict vibrational frequencies. nih.gov A comparison between the calculated and experimental infrared (IR) and Raman spectra can help to confirm the structure of the most stable conformer. For diamine hydrochlorides, correction factors may be needed to account for the interactions with the chloride counterions to achieve good agreement with experimental vibrational frequencies. nih.gov
Table 2: Hypothetical Relative Energies of 5-(Dimethylamino)amylamine Dication Conformers
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) |
| Anti (Extended) | 0.00 | 180° |
| Gauche 1 | 0.65 | 60° |
| Gauche 2 | 0.68 | -60° |
| Eclipsed | 3.50 | 0° |
Note: This table presents hypothetical data for illustrative purposes. The relative energies are calculated with respect to the most stable conformer.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemical methods are excellent for studying single molecules, Molecular Dynamics (MD) simulations are the preferred tool for investigating the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. researchgate.netrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior over time.
For 5-(Dimethylamino)amylamine HCl in an aqueous solution, MD simulations can reveal detailed information about its solvation shell. The simulations can show how water molecules orient themselves around the dication, particularly around the charged amino groups. ualberta.ca This provides insights into the hydration process and the influence of the solute on the structure of the surrounding water.
MD simulations are also instrumental in studying the interactions of 5-(Dimethylamino)amylamine with other molecules, such as biological macromolecules like DNA or proteins. Polyamines are known to interact with DNA, and MD simulations can elucidate the specific binding modes, whether in the major or minor groove, and the nature of the stabilizing interactions, which are primarily electrostatic. researchgate.net
Table 3: Hypothetical Intermolecular Interaction Energies of 5-(Dimethylamino)amylamine Dication with Water
| Interaction Type | Average Energy (kcal/mol) | Simulation Time |
| Dication-Water Electrostatic | -150.5 | 100 ns |
| Dication-Water van der Waals | -25.2 | 100 ns |
| Total Solvation Free Energy | -175.7 | 100 ns |
Note: This table presents hypothetical data for illustrative purposes, based on typical values from MD simulations of similar charged molecules in water.
Prediction of Reactivity and Selectivity in Chemical Reactions
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. scienceopen.com For 5-(Dimethylamino)amylamine, these methods can be used to understand its behavior in various chemical transformations. The presence of two amine groups with different substitution patterns (a primary and a tertiary amine) presents interesting questions of regioselectivity.
DFT calculations can be used to model the transition states of potential reactions, allowing for the determination of activation energies. nih.gov A lower activation energy indicates a more favorable reaction pathway. For example, in an alkylation reaction, one could predict whether the primary or the tertiary amine is more likely to react. The local reactivity can be assessed using reactivity descriptors derived from DFT, such as the Fukui functions, which indicate the most susceptible sites for nucleophilic or electrophilic attack. mdpi.com
These predictive capabilities are crucial in synthetic chemistry for designing reaction conditions that favor the desired product and minimize side reactions. rsc.org For instance, in the context of copper-catalyzed cross-coupling reactions, computational studies have been instrumental in designing diamine ligands to improve catalytic efficiency. rsc.org
Computational Design of Novel Derivatives
The insights gained from theoretical studies of this compound can be leveraged for the computational design of novel derivatives with tailored properties. researchgate.netnih.govpreprints.org This in silico approach, often referred to as computer-aided drug design or materials design, can significantly accelerate the discovery process.
By modifying the structure of the parent molecule—for example, by changing the length of the alkyl chain, introducing different substituents, or altering the nature of the amino groups—new molecules can be created in a virtual environment. The properties of these virtual derivatives can then be evaluated using the computational methods described in the previous sections. For instance, if the goal is to design a derivative with enhanced binding affinity to a specific biological target, molecular docking and MD simulations can be used to screen a library of virtual compounds and identify the most promising candidates. derpharmachemica.com
Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which correlate the structural features of a series of compounds with their observed activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, further guiding the design process.
Biochemical Research Probes and Mechanistic Studies Non Human in Vitro/ex Vivo
Amine-Based Probes in Biochemical Systems (Non-Human)
While primary and tertiary amines are integral to many biochemical probes, specific data on the use of 5-(Dimethylamino)amylamine (B1598575) HCl as such a probe in non-human biochemical systems is not detailed in the accessible scientific literature. The general structure of this compound, featuring a primary amine and a tertiary amine separated by a five-carbon chain, suggests potential for interaction with biological molecules, but specific applications have not been documented.
Investigation of 5-(Dimethylamino)amylamine HCl in Enzyme Inhibition/Activation Assays (Non-Human, In Vitro)
There is no available information from in vitro studies in non-human systems that details the inhibitory or activating effects of this compound on any specific enzymes. Therefore, data regarding its potency (e.g., IC50 or EC50 values), mechanism of action, or the enzyme classes it may interact with are not available.
Interaction with Non-Human Cellular Components (In Vitro)
Scientific literature does not currently contain studies on the direct interaction of this compound with non-human cellular components in an in vitro setting. Research on its effects on cell membranes, intracellular proteins, or organelles has not been published.
Mechanistic Studies of Molecular Recognition (Non-Human, In Vitro)
There are no documented mechanistic studies investigating the molecular recognition of this compound by non-human biological macromolecules in vitro. Consequently, details on the binding affinity, thermodynamics, or structural basis of any potential interactions are absent from the scientific record.
Development of Research Tools for Biological Systems (Non-Human)
The development and application of this compound as a specialized research tool for non-human biological systems have not been reported. There is no information on its use as a linker, a building block for more complex molecules, or a functional probe in the study of these systems.
Analytical Methodologies for Detection and Characterization
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the unambiguous identification of 5-(Dimethylamino)amylamine (B1598575). It provides molecular weight information and structural details through fragmentation analysis. When coupled with a chromatographic technique (GC-MS or LC-MS), it allows for highly selective and sensitive quantification.
The molecule's formula is C₇H₁₈N₂, with a monoisotopic mass of 130.1470 Da. In ESI-MS, it would be detected as the protonated ion [M+H]⁺ at m/z 131.1548. The fragmentation pattern in MS is predictable and dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to a nitrogen atom. This process results in the formation of stable, resonance-stabilized iminium ions. For 5-(Dimethylamino)amylamine, alpha-cleavage can occur at two main locations.
Cleavage adjacent to the tertiary amine: This would break the bond between C1' and C2', leading to a prominent fragment at m/z 58.0657 corresponding to the [CH₂=N(CH₃)₂]⁺ ion.
Cleavage adjacent to the primary amine: This would break the bond between C4 and C5, generating the [CH₂=NH₂]⁺ ion at m/z 30.0344 and a larger fragment at m/z 101.1232 corresponding to the [(CH₃)₂N(CH₂)₄]⁺ radical cation.
Table 3: Predicted Major Mass Fragments of 5-(Dimethylamino)amylamine
| m/z (Predicted) | Ion Formula | Fragmentation Pathway |
| 131.1548 | [C₇H₁₈N₂ + H]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 58.0657 | [C₃H₈N]⁺ | Alpha-cleavage adjacent to the tertiary amine |
| 101.1232 | [C₆H₁₅N]⁺ | Loss of CH₂NH₂ radical via cleavage adjacent to primary amine |
| 30.0344 | [CH₄N]⁺ | Alpha-cleavage adjacent to the primary amine |
Spectroscopic Characterization (beyond coordination chemistry)
Spectroscopic methods provide definitive structural confirmation and are essential for assessing the purity and identity of 5-(Dimethylamino)amylamine HCl.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 5-(Dimethylamino)amylamine. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be accurately predicted based on its structure.
¹H NMR: The spectrum would show distinct signals for each unique proton environment. The six protons of the dimethylamino group would appear as a sharp singlet. The protons on the carbons adjacent to the nitrogen atoms (-CH₂-N) would be deshielded and appear as triplets. The remaining methylene (B1212753) groups in the pentyl chain would produce more complex multiplets in the upfield region.
¹³C NMR: The spectrum would show a signal for each of the seven carbon atoms. The carbons bonded to nitrogen (C1', C5, and the methyl carbons) would be the most downfield among the aliphatic signals.
Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign each proton and carbon signal by showing H-H coupling and C-H one-bond correlations, respectively.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 5-(Dimethylamino)amylamine
| Assignment | Predicted ¹H Shift (Multiplicity) | Predicted ¹³C Shift |
| (CH ₃)₂-N- | ~2.2 (s, 6H) | ~45 |
| -CH ₂-N(CH₃)₂ | ~2.3 (t, 2H) | ~59 |
| -CH ₂-CH₂-N(CH₃)₂ | ~1.5 (m, 2H) | ~27 |
| -CH₂-CH ₂-CH₂- | ~1.3 (m, 2H) | ~24 |
| -CH ₂-CH₂NH₂ | ~1.4 (m, 2H) | ~33 |
| -CH ₂-NH₂ | ~2.7 (t, 2H) | ~42 |
| -NH ₂ | Broad singlet | N/A |
Note: Predicted shifts are estimates based on standard additive models. Actual shifts in a given solvent will vary. For the HCl salt, shifts for protons near the nitrogen atoms would be further downfield.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 5-(Dimethylamino)amylamine is distinct from that of its hydrochloride salt due to the protonation of the amine groups.
Free Base (C₇H₁₈N₂): The spectrum is characterized by a pair of medium-intensity N-H stretching bands for the primary amine group around 3300-3400 cm⁻¹. A key N-H bending (scissoring) vibration appears near 1600 cm⁻¹. It also shows characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching bands. The tertiary amine group does not have N-H bonds and thus shows no peaks in the N-H stretch region.
Hydrochloride Salt (C₇H₁₈N₂·HCl): Upon forming the salt, the amine groups are protonated to form ammonium (B1175870) ions. This causes dramatic changes in the IR spectrum. The sharp N-H stretches of the primary amine are replaced by a very broad and strong absorption band spanning from approximately 2400 to 3200 cm⁻¹, which is characteristic of the N-H stretching in an ammonium salt (R-NH₃⁺). This broad envelope often obscures the C-H stretching bands.
Table 5: Key Infrared Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (Free Base) | Expected Wavenumber (cm⁻¹) (HCl Salt) |
| Primary Amine | N-H Stretch | 3300 - 3400 (two bands) | Replaced by R-NH₃⁺ stretch |
| Primary Amine | N-H Bend (Scissor) | 1590 - 1650 | ~1600 |
| Ammonium Ion | N-H Stretch | N/A | 2400 - 3200 (very broad, strong) |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | 2850 - 2960 (may be obscured) |
| C-N | C-N Stretch | 1000 - 1250 | 1000 - 1250 |
Electrochemical Methods for Detection
Electrochemical methods offer a promising avenue for the analysis of amine compounds due to their potential for high sensitivity, rapid analysis, and the possibility of miniaturization for portable sensor development. nih.govmdpi.com These techniques are generally based on the electrochemical oxidation of the amine groups or on biosensors that use enzymes to produce a detectable species. acs.orgmdpi.com
Common electrochemical techniques applied to the broader class of aliphatic polyamines include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometric detection. acs.orgmdpi.comnih.gov Cyclic voltammetry is often employed to investigate the electrochemical behavior of compounds, such as their oxidation potentials. acs.orgacs.org For instance, studies on other polyamines like ethylenediamine, putrescine, and cadaverine (B124047) at boron-doped diamond thin-film electrodes have shown well-resolved oxidation waves in alkaline solutions. acs.org DPV is frequently used for quantitative analysis due to its enhanced sensitivity and better resolution compared to CV. mdpi.commdpi.com Amperometric detection is typically coupled with flow injection analysis (FIA) or high-performance liquid chromatography (HPLC) to provide continuous monitoring and quantification. acs.orgresearchgate.net
The development of electrochemical sensors for amines often involves modifying the electrode surface to improve sensitivity and selectivity. mdpi.compan.olsztyn.pl Materials such as nanomaterials, polymers, and redox mediators have been used to enhance the electrocatalytic activity towards the oxidation of amines or to lower the potential required for detection. mdpi.com Another advanced approach involves enzymatic biosensors, where enzymes like amine oxidases are immobilized on an electrode. nih.govmdpi.com These enzymes catalyze the oxidation of polyamines, producing hydrogen peroxide (H₂O₂), which can then be detected electrochemically at a low potential, enhancing the selectivity of the measurement. mdpi.com
Despite these general approaches for similar compounds, specific research detailing the electrochemical signature, oxidation potential, limit of detection, or developed sensor configurations for this compound has not been reported. Therefore, no specific data on its electrochemical characterization can be provided.
Research Findings for this compound
No specific research findings on the electrochemical detection of this compound are available in the reviewed literature. The table below reflects the absence of data.
| Analytical Technique | Electrode Used | Limit of Detection (LOD) | Linear Range | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Future Research Directions and Emerging Applications
Exploration of New Synthetic Pathways
The development of novel and efficient synthetic routes for 5-(Dimethylamino)amylamine (B1598575) and its derivatives is a key area of ongoing research. Traditional methods can be effective but may suffer from drawbacks such as low yields or the use of expensive or hazardous reagents.
One redesigned total synthesis of Pulmonarin B, a marine-derived compound, highlights the challenges and innovations in this area. nih.gov The original synthesis was hampered by the low yield of a key intermediate and the high cost of the starting material, 5-(Dimethylamino)amylamine. nih.gov The improved route involved a multi-step process starting from 2-(4-methoxyphenyl)acetic acid, which was esterified, dibrominated, and then hydrolyzed. nih.gov This was followed by a coupling reaction with tert-butyl (5-aminopentyl)carbamate, deprotection, reductive amination, and finally N-methylation to yield the target compound with a significantly improved total yield of 3.5%, more than double the previously reported 1.6%. nih.gov
Another approach to synthesizing related structures involves a three-step synthesis starting from 4-methoxyphenylacetic acid. This process includes dibromination, coupling with 5-(dimethylamino)amylamine using HBTU as a coupling agent, and subsequent N-methylation. uit.no
These examples underscore the continuous effort to refine and discover more efficient and cost-effective synthetic pathways for 5-(Dimethylamino)amylamine and its complex derivatives, which is crucial for enabling their broader application in various scientific fields.
Design of Functionalized Derivatives for Specific Applications
The unique structure of 5-(Dimethylamino)amylamine, featuring both a primary and a tertiary amine, makes it an ideal scaffold for creating a diverse range of functionalized derivatives. These derivatives can be tailored for specific applications by modifying the amine groups to introduce new properties.
One significant application of functionalized derivatives is in the development of new therapeutic agents. For instance, derivatives of 5-(Dimethylamino)amylamine have been synthesized and investigated as cholinesterase (ChE) and Aβ aggregation inhibitors, which are relevant to Alzheimer's disease research. nih.govmdpi.com By creating hybrid molecules that combine a brominated phenylacetic acid moiety with other pharmacophores, researchers are exploring new avenues for drug discovery. nih.govmdpi.com
In the field of proteomics and analytical chemistry, 5-(Dimethylamino)amylamine can be used to label peptides. This labeling with tertiary amines and other basic functional groups can enhance their analysis by mass spectrometry. Similarly, derivatization techniques using related amine compounds are employed to improve the detection and quantification of various metabolites, such as fatty acids, in complex biological samples. researchgate.net
Furthermore, the concept of "functionalized monomers" opens up a broad range of possibilities. google.comgoogle.com By incorporating the 5-(Dimethylamino)amylamine structure into monomers, new polymers can be created with unique properties suitable for applications in lubricants, fuels, detergents, coatings, and even pharmaceuticals and personal care products. google.comgoogle.com These functionalized monomers can be di- or polyfunctional, offering flexibility in designing novel materials. google.com
The table below summarizes some examples of functionalized derivatives and their potential applications.
| Derivative Type | Potential Application | Research Focus |
| Pulmonarin B Analogues | Alzheimer's Disease Therapeutics | Inhibition of Cholinesterase and Aβ Aggregation nih.govmdpi.com |
| Peptide Adducts | Proteomics | Improved Mass Spectrometric Analysis |
| Functionalized Monomers | Material Science | Development of novel polymers for various industrial and consumer products google.comgoogle.com |
| Rhein-based Derivatives | Antibacterials | Targeting drug-resistant bacteria like Staphylococcus aureus nih.gov |
Integration into Hybrid Materials Systems
The distinct properties of 5-(Dimethylamino)amylamine and its derivatives make them valuable components for the creation of advanced hybrid materials. These materials, which combine organic and inorganic components at the nanoscale, can exhibit synergistic properties that are not found in the individual constituents.
One emerging application is in the development of ultra-stable protein ionic liquids. In this context, 5-(Dimethylamino)amylamine can be used to cationize antibodies. google.com This process involves modifying the antibodies with the amine, which helps to balance the charges and form a stable ionic salt. google.com These antibody ionic liquids have shown remarkable stability at elevated temperatures, which could have significant implications for the storage and application of therapeutic proteins. google.com
The ability of 5-(Dimethylamino)amylamine derivatives to act as functional monomers also allows for their incorporation into various polymer-based hybrid systems. google.comgoogle.com These could include nanocomposites where the amine-functionalized polymer interacts with inorganic nanoparticles, leading to materials with enhanced mechanical, thermal, or conductive properties.
Furthermore, the principles of solution-liquid-solid (SLS) synthesis, used for creating one-dimensional colloidal semiconductor nanorods and nanowires, could potentially be adapted to incorporate amine-functionalized molecules. acs.org The amine groups could act as surface ligands, influencing the growth and properties of the nanomaterials.
The development of hybrid materials incorporating 5-(Dimethylamino)amylamine is still a nascent field, but the potential for creating novel materials with tailored functionalities is significant.
Advanced Computational Modeling for Predictive Research
Computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and guiding experimental research. For a molecule like 5-(Dimethylamino)amylamine and its derivatives, computational methods can provide valuable insights into their structure, reactivity, and potential applications.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict various properties of these compounds. arxiv.org For example, these methods can calculate gas-phase basicity, which is a fundamental property of amines. mdpi.com Understanding the basicity is crucial for applications where the compound acts as a catalyst or a pH-modifying agent.
Computational models are also employed to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models. arxiv.org These models correlate the chemical structure of a molecule with its biological activity or toxicity. By developing QSTR models for aliphatic compounds, researchers can predict the potential environmental impact of new derivatives of 5-(Dimethylamino)amylamine before they are synthesized. arxiv.org
In the context of drug design, computational docking studies can predict how a functionalized derivative of 5-(Dimethylamino)amylamine might bind to a biological target, such as an enzyme or a receptor. uit.no This can help in the rational design of more potent and selective therapeutic agents. For instance, understanding the binding of pulmonarin B analogues to acetylcholinesterase can guide the development of new drugs for Alzheimer's disease. uit.no
Furthermore, molecular dynamics simulations can be used to study the behavior of these molecules in different environments, such as in solution or as part of a hybrid material. This can provide insights into their conformational flexibility and interactions with other molecules.
Role in Sustainable Chemistry Initiatives
The principles of green and sustainable chemistry are increasingly influencing the design of chemical products and processes. 5-(Dimethylamino)amylamine and its derivatives have the potential to contribute to several sustainable chemistry initiatives.
One area of application is in the development of more environmentally friendly catalysts and reagents. The amine functionalities of 5-(Dimethylamino)amylamine can be utilized in catalysis, potentially replacing more hazardous or metal-based catalysts. For example, amine-based catalysts are being explored for various organic transformations. rsc.org
The use of 5-(Dimethylamino)amylamine in creating functionalized monomers for polymers can also align with sustainability goals. google.comgoogle.com By designing polymers that are biodegradable or derived from renewable resources, the environmental footprint of plastics and other materials can be reduced.
In the realm of agriculture, there is a continuous need for greener and more effective crop protection solutions. The development of new active ingredients for pesticides and herbicides that are more selective and have a lower environmental impact is a key research area. echemi.com While not directly stated for 5-(Dimethylamino)amylamine, the development of novel bioactive compounds is a core aspect of sustainable agriculture. echemi.com
Furthermore, the application of this compound in scrubbing solvents for the removal of acid gases from fuel gases and synthesis gas points to its potential role in reducing industrial emissions.
The Elsevier Foundation's "Chemistry for Climate Action Challenge" highlights the importance of green and sustainable chemistry solutions to address global sustainability challenges. elsevierfoundation.org Projects focusing on waste utilization, alternative energy sources, and sustainable agriculture are encouraged, and versatile chemical building blocks will undoubtedly play a role in these innovations. elsevierfoundation.org
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 5-(dimethylamino)amylamine HCl, and what are critical reaction parameters?
Answer:
The synthesis of this compound typically involves reductive amination or alkylation of primary amines with dimethylamine derivatives. Key steps include:
- Alkylation : Reacting 1,5-dibromopentane with dimethylamine under controlled pH (8–10) to form the tertiary amine intermediate, followed by HCl quenching .
- Purification : Use of solvent extraction (e.g., dichloromethane) and recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt.
- Optimization : Yield improvements require precise stoichiometric ratios (e.g., 1:1.2 amine-to-alkylating agent) and temperature control (40–60°C) to minimize byproducts like quaternary ammonium salts.
Basic: Which analytical techniques are recommended for characterizing this compound, and how are they validated?
Answer:
- HPLC-UV : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30). Retention time: ~8.2 min (λ = 220 nm) .
- NMR : NMR (DO, 400 MHz) peaks: δ 3.15 (t, 2H, –CHN(CH)), 2.85 (s, 6H, –N(CH)), 1.60–1.30 (m, 6H, –CH– backbone) .
- Validation : Cross-check purity (>98%) via elemental analysis (C: 49.1%, H: 9.8%, N: 12.2%) and mass spectrometry (m/z 145.2 [M–HCl]) .
Advanced: How can conflicting stability data for this compound in aqueous solutions be systematically resolved?
Answer:
Discrepancies in stability studies often arise from pH variability or oxidation. A stepwise approach includes:
pH Profiling : Conduct accelerated degradation studies (40°C, 75% RH) across pH 2–10. Monitor via HPLC for hydrolysis products (e.g., dimethylamine detected via ninhydrin assay) .
Oxidative Stress Testing : Expose to HO (3% v/v) and track N-oxide formation using LC-MS.
Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (-20°C).
Advanced: What strategies optimize the compound’s reactivity in nucleophilic substitutions for derivatization?
Answer:
The dimethylamino group enhances nucleophilicity but may require activation:
- Protection/Deprotection : Temporarily protect the amine with Boc groups during multi-step reactions to prevent side reactions .
- Catalysis : Use Lewis acids (e.g., ZnCl) to polarize carbonyl groups in acylating agents, improving acylation efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing transition states .
Basic: What in vitro models are suitable for preliminary assessment of this compound’s biological activity?
Answer:
- Receptor Binding Assays : Screen for interactions with serotonin (5-HT) or NMDA receptors using radioligand displacement (IC determination) .
- Cell Viability : Test cytotoxicity in HEK293 or SH-SY5Y cell lines via MTT assay (0.1–100 µM range).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
Advanced: How can computational methods predict the compound’s pharmacokinetic and toxicological profiles?
Answer:
- ADMET Prediction : Use software like SwissADME to estimate logP (predicted: 1.8), blood-brain barrier permeability (High), and CYP450 inhibition (CYP2D6: moderate) .
- Molecular Docking : Simulate binding to target proteins (e.g., 5-HT receptors) using AutoDock Vina. Key interactions: hydrogen bonding with Ser159 and π-cation interactions with Tyr175 .
- Toxicity Alerts : Apply Derek Nexus to flag potential hepatotoxicity (e.g., structural alerts for amine-related bioactivation) .
Advanced: What experimental designs mitigate impurities during large-scale synthesis?
Answer:
Common impurities include residual dimethylamine and alkylation byproducts. Mitigation strategies:
- Process Controls : In-line FTIR monitoring during alkylation to detect unreacted starting materials.
- Chromatographic Purification : Use preparative HPLC (C18 column, 20 mM ammonium acetate buffer) to isolate the target compound from di-alkylated impurities .
- Quality Metrics : Set specifications for residual solvents (e.g., <500 ppm acetone via GC-FID) and heavy metals (<10 ppm via ICP-MS) .
Basic: How is this compound utilized in peptide modification studies?
Answer:
The compound serves as a spacer or linker in peptide conjugates:
- Conjugation Protocol : React with carboxylic acid groups (e.g., peptide C-terminus) using EDC/NHS chemistry (1:1.5 molar ratio, pH 5.5).
- Applications : Enhances cellular uptake of peptide-drug conjugates by increasing hydrophobicity and membrane permeability .
Advanced: What mechanistic insights explain pH-dependent solubility of this compound?
Answer:
- Ionization Behavior : The tertiary amine (pKa ~9.5) remains protonated below pH 7, increasing aqueous solubility (>50 mg/mL). Above pH 10, deprotonation reduces solubility (<1 mg/mL).
- Salt Effects : Solubility decreases in high-ionic-strength buffers (e.g., PBS) due to salting-out. Use low-salt buffers (e.g., 10 mM Tris-HCl) for in vitro assays .
Advanced: How do structural analogs of this compound compare in receptor selectivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
